molecular formula C14H20O6S2 B14390394 1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene CAS No. 89802-99-3

1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene

Cat. No.: B14390394
CAS No.: 89802-99-3
M. Wt: 348.4 g/mol
InChI Key: NLWYBGJSRMQOKZ-UHFFFAOYSA-N
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Description

1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene is a chemical compound known for its unique structure and properties It features a cyclohexa-1,3-diene ring substituted with two ethenesulfonylmethoxy groups and two methyl groups at the 5,5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene typically involves the reaction of 5,5-dimethylcyclohexa-1,3-diene with ethenesulfonylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the ethenesulfonylmethanol, facilitating its nucleophilic attack on the cyclohexa-1,3-diene ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ethenesulfonylmethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce ethyl-substituted cyclohexa-1,3-diene.

Scientific Research Applications

1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene involves its interaction with various molecular targets. The ethenesulfonyl groups can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in chemical synthesis. The cyclohexa-1,3-diene ring provides a stable framework that can undergo various transformations, facilitating the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(methylsulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene
  • 1,3-Bis[(ethenesulfonyl)methoxy]benzene
  • 1,3-Bis[(ethenesulfonyl)methoxy]cyclohexane

Uniqueness

1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene is unique due to the presence of both ethenesulfonylmethoxy groups and the dimethyl-substituted cyclohexa-1,3-diene ring. This combination of functional groups and structural features provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

89802-99-3

Molecular Formula

C14H20O6S2

Molecular Weight

348.4 g/mol

IUPAC Name

1,3-bis(ethenylsulfonylmethoxy)-5,5-dimethylcyclohexa-1,3-diene

InChI

InChI=1S/C14H20O6S2/c1-5-21(15,16)10-19-12-7-13(9-14(3,4)8-12)20-11-22(17,18)6-2/h5-8H,1-2,9-11H2,3-4H3

InChI Key

NLWYBGJSRMQOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=C1)OCS(=O)(=O)C=C)OCS(=O)(=O)C=C)C

Origin of Product

United States

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